Cas no 125802-59-7 (9H-Purin-6-amine,2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)-)

9H-Purin-6-amine,2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)- structure
125802-59-7 structure
Product Name:9H-Purin-6-amine,2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)-
Numero CAS:125802-59-7
MF:C21H20ClN5O
MW:393.869402885437
CID:217506
PubChem ID:5271944
Update Time:2025-04-19

9H-Purin-6-amine,2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Purin-6-amine,2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)-
    • 9-benzyl-2-chloro-N-(3-propan-2-yloxyphenyl)purin-6-amine
    • 9-benzyl-2-chloro-N-[3-(propan-2-yloxy)phenyl]-9H-purin-6-amine
    • 9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine
    • CHEMBL281707
    • DTXSID00925289
    • 9H-Purin-6-amine, 2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)-
    • 9-benzyl-2-chloro-N-(3-isopropoxyphenyl)purin-6-amine
    • 125802-59-7
    • 9-Benzyl-2-chloro-N-{3-[(propan-2-yl)oxy]phenyl}-9H-purin-6-amine
    • 68V6956TSK
    • 2-Chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)-9H-purin-6-amine
    • 9H-Purin-6-amine, 2-chloro-N-(3-(1-methylethoxy)phenyl)-9-(phenylmethyl)-
    • Inchi: 1S/C21H20ClN5O/c1-14(2)28-17-10-6-9-16(11-17)24-19-18-20(26-21(22)25-19)27(13-23-18)12-15-7-4-3-5-8-15/h3-11,13-14H,12H2,1-2H3,(H,24,25,26)
    • Chiave InChI: FGRVYPNAORNBIF-UHFFFAOYSA-N
    • Sorrisi: ClC1N=C(C2=C(N=1)N(C=N2)CC1C=CC=CC=1)NC1=CC=CC(=C1)OC(C)C

Proprietà calcolate

  • Massa esatta: 393.1359
  • Massa monoisotopica: 393.1356380g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 6
  • Complessità: 489
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.3
  • Superficie polare topologica: 64.9Ų

Proprietà sperimentali

  • PSA: 64.86
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.